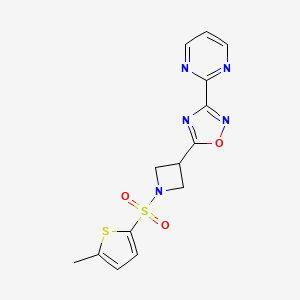
5-(1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H13N5O3S2 and its molecular weight is 363.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its potential biological activities, mechanisms of action, and comparative analysis with similar compounds.
Structural Features
The molecular structure of this compound includes:
- Azetidine moiety : A four-membered nitrogen-containing ring.
- Oxadiazole ring : A five-membered heterocyclic compound with two nitrogen atoms.
- Pyrimidine ring : A six-membered ring containing nitrogen atoms.
- Sulfonamide group : Enhances solubility and biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Similar compounds have shown:
- Antibacterial effects against strains such as E. coli, S. aureus, and B. subtilis with MIC values ranging from 1.56 µg/mL to 16 µg/mL .
- Antifungal activity against various fungi, demonstrating potential as broad-spectrum antimicrobial agents .
Anticancer Properties
The 1,2,4-oxadiazole scaffold is recognized for its anticancer potential:
- Compounds within this class have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Molecular docking studies suggest that the target compound may interact with these enzymes, disrupting cancer cell growth pathways.
Anti-inflammatory Activity
Preliminary studies on related sulfonamide derivatives indicate promising anti-inflammatory effects:
- Certain derivatives have demonstrated IC50 values lower than common anti-inflammatory drugs like diclofenac . This suggests that the target compound may possess similar or enhanced anti-inflammatory properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme inhibition : Binding to and inhibiting specific enzymes involved in disease processes.
- Receptor modulation : Altering receptor activity to achieve therapeutic effects.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Azetidin-3-yloxycarbonylmethylthiazole | Thiazole instead of thiophene | Potentially different antibacterial activity |
| 5-(1H-indol-5-yl)-1,2,4-Oxadiazole | Indole ring | Known for MAO-B inhibition |
| 3-(3-Chlorophenyl)-5-(1H-indol-5-yl)-1,2,4-Oxadiazole | Indole and chlorophenyl groups | Exhibits neuroprotective properties |
Case Studies
Several studies have highlighted the biological activities of oxadiazole derivatives:
- A study demonstrated that derivatives with an oxadiazole ring showed significant antibacterial activity against drug-resistant strains of M. tuberculosis (MICs = 4–8 µM) .
- Another research focused on the antimalarial properties of oxadiazoles indicated comparable efficacy to chloroquine against Plasmodium falciparum .
Eigenschaften
IUPAC Name |
5-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S2/c1-9-3-4-11(23-9)24(20,21)19-7-10(8-19)14-17-13(18-22-14)12-15-5-2-6-16-12/h2-6,10H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNENLMUTETZMRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














